molecular formula C14H12F3N3O2 B6172347 rac-(5R,7S)-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, cis CAS No. 2445750-13-8

rac-(5R,7S)-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, cis

Cat. No.: B6172347
CAS No.: 2445750-13-8
M. Wt: 311.3
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Description

The compound rac-(5R,7S)-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, cis is an intriguing molecule within the field of organic chemistry, notable for its unique structural features. It contains a pyrazolopyrimidine scaffold, which has been of significant interest due to its potential pharmacological applications. The presence of both a phenyl group and a trifluoromethyl group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(5R,7S)-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, cis typically involves multi-step organic reactions. The process often begins with the preparation of the pyrazolopyrimidine core through cyclization reactions involving hydrazine derivatives and β-diketones. This intermediate is then subjected to further functional group modifications to introduce the phenyl and trifluoromethyl groups.

Industrial Production Methods: On an industrial scale, the synthesis would likely employ optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, high-purity reagents, and controlled temperature and pressure conditions to ensure the efficient formation of the target compound.

Chemical Reactions Analysis

Types of Reactions: rac-(5R,7S)-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, cis can undergo a variety of chemical reactions:

  • Oxidation: : May occur under conditions using oxidizing agents such as permanganates or peroxides.

  • Reduction: : Possible in the presence of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas over a palladium catalyst.

  • Substitution: : The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, often under acidic or basic conditions.

Common Reagents and Conditions: The compound may react with halogenating agents (e.g., N-bromosuccinimide for bromination) or coupling reagents (e.g., EDC or DCC for forming amide bonds). Standard organic solvents such as dichloromethane, acetonitrile, and ethanol may be used as the reaction medium.

Major Products Formed: Depending on the type of reaction, products may include various substituted derivatives or oxidized/reduced forms of the parent compound. For example, bromination would yield a brominated derivative of the compound, while reduction might yield a dihydro derivative.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. Its unique structural motifs make it a valuable intermediate in drug discovery programs.

Biology and Medicine: In biology and medicine, rac-(5R,7S)-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, cis has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with various biological targets, such as enzymes and receptors, underpins its therapeutic potential.

Industry: In the industrial sector, the compound may be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals or other fine chemicals.

Mechanism of Action

The exact mechanism of action depends on the specific application. Generally, the compound may exert its effects through interaction with molecular targets like enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For instance, as an anti-inflammatory agent, it might inhibit key enzymes in the inflammatory pathway, thus reducing inflammation.

Comparison with Similar Compounds

Similar Compounds:

  • Pyrazolopyrimidine Derivatives: : Various other pyrazolopyrimidine compounds share a similar core structure but differ in their substituents. Examples include 4-amino-3-cyano-1-phenylpyrazolo[3,4-d]pyrimidine and 3-methyl-1-phenylpyrazolo[3,4-d]pyrimidine.

  • Phenyl-trifluoromethyl Compounds: : Compounds such as 2-phenyl-2-(trifluoromethyl)acetophenone and 3-(trifluoromethyl)benzoic acid share the phenyl and trifluoromethyl groups but differ in their overall structure.

Uniqueness: rac-(5R,7S)-5-phenyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, cis stands out due to the unique combination of its pyrazolopyrimidine core and the specific positioning of the phenyl and trifluoromethyl groups. This unique arrangement is responsible for its distinctive chemical reactivity and potential biological activity, setting it apart from other similar compounds.

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Properties

CAS No.

2445750-13-8

Molecular Formula

C14H12F3N3O2

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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